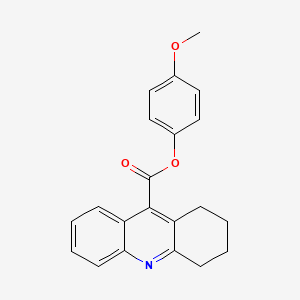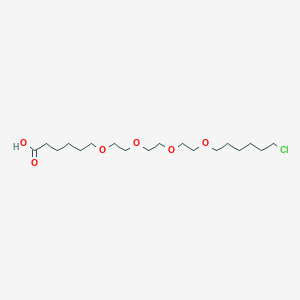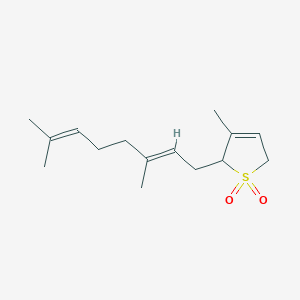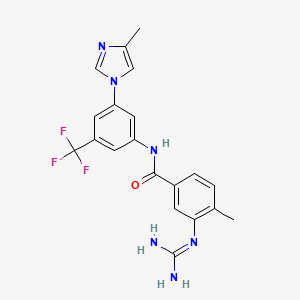![molecular formula C15H9BrN2O B11829268 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one : est un composé hétérocyclique appartenant à la famille des indoloquinoléines. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome en position 8 et une partie quinoléine fusionnée à un cycle indole. La présence de ces caractéristiques structurelles confère au composé des propriétés biologiques et chimiques significatives, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la arylation directe intramoléculaire régiosélective catalysée par le palladium des N-(o-bromophényl)-3-indolecarboxamides. Cette réaction utilise généralement l'acétate de palladium (Pd(OAc)2) comme catalyseur et la triphénylphosphine (PPh3) comme ligand, avec du carbonate de potassium (K2CO3) comme base dans le toluène à des températures élevées .
Une autre méthode implique la cyclisation oxydante des 3,3'-diindolylméthanes sous l'influence de la 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Cette réaction se déroule dans des conditions douces et donne les dérivés indoloquinoléine souhaités avec une grande efficacité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Il s'agit notamment d'optimiser les conditions réactionnelles pour un rendement maximal, d'utiliser des réactifs rentables et de garantir l'extensibilité de la voie de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome en position 8 peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant ses propriétés électroniques et sa réactivité.
Réactions de cyclisation : Les parties indole et quinoléine peuvent subir une cyclisation supplémentaire pour former des structures plus complexes.
Réactifs et conditions courantes
Catalyseurs au palladium : Utilisés dans les réactions d'arylation.
DDQ : Utilisé dans la cyclisation oxydante.
Bases : Telles que le carbonate de potassium (K2CO3) pour les étapes de déprotonation.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés indoloquinoléine substitués, qui peuvent présenter différentes activités biologiques en fonction de la nature des substituants.
Applications De Recherche Scientifique
La 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires. Par exemple, en tant qu'inhibiteur de la cholinestérase, il se lie au site actif de l'enzyme, empêchant la dégradation de l'acétylcholine et renforçant ainsi la transmission cholinergique . Ce mécanisme est particulièrement pertinent dans le contexte des maladies neurodégénératives telles que la maladie d'Alzheimer.
Mécanisme D'action
The mechanism of action of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with various molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Méthyl-5H-indolo[2,3-b]quinolin-11-amine : Un autre dérivé indoloquinoléine présentant une activité inhibitrice puissante de la cholinestérase.
Indolo[2,3-b]quinoléines : Une classe plus large de composés présentant des caractéristiques structurelles et des activités biologiques similaires.
Unicité
La 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one est unique en raison de la présence de l'atome de brome en position 8, qui peut influencer de manière significative sa réactivité et son activité biologique. Cette caractéristique structurelle la distingue des autres dérivés indoloquinoléine et peut être exploitée dans la conception de nouveaux composés présentant des propriétés sur mesure.
Propriétés
Formule moléculaire |
C15H9BrN2O |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19) |
Clé InChI |
ZWWRJWQIUDVSKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)


![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)



![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)

